![molecular formula C9H15NS B1209976 2-Thiophenepropanamine, N,N-dimethyl-](/img/structure/B1209976.png)
2-Thiophenepropanamine, N,N-dimethyl-
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Overview
Description
N,N-dimethyl-2-thiophenepropanamine is an aralkylamine.
Scientific Research Applications
Synthesis and Production
- Synthesis Methodology: A study by Yang Yi-hon (2013) investigated a synthesis method for (S)-N,N-Dimethyl-3-(2-thienyl)-3-Hydroxyp-ropanamine using 2-acetyl thiophene, dimethylamine hydrochloride, and paraformaldehyde. The process involves Mannich, reduction, and resolution reactions, achieving a yield of 60.3%.
Chemistry and Pharmacology
- Chemical Properties and Metabolism: Research on the metabolism and pharmacology of 2-Thiophenepropanamine derivatives includes studies on various thiophene analogues of methamphetamine, investigating their metabolic pathways and potential for drug screening protocols. This research is crucial for understanding the chemical properties and pharmacological effects of these compounds, as demonstrated in studies by Jéssica Welter et al. (2013) and S. Harrison, T. Bosin, R. P. Maickel (1974).
Pharmaceutical and Medicinal Chemistry
- Potential Pharmaceutical Applications: Exploring the potential applications in pharmaceutical and medicinal chemistry, several studies have examined the synthesis and potential antimicrobial properties of various thiophene-based compounds. For instance, D. Tayade, R. Shekar, Rahim Shekar (2012) and Diana Rogacz et al. (2018) have contributed to this area.
Material Science and Organic Electronics
- Organic Semiconductors: In material science, research on thiophene derivatives has extended to their application in organic electronics. A study by M. Kang et al. (2010) reported the synthesis of isomeric dimethyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene, highlighting their potential as organic semiconductors.
properties
Product Name |
2-Thiophenepropanamine, N,N-dimethyl- |
---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-10(2)7-3-5-9-6-4-8-11-9/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
GYVRJKAGZONKTB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CC=CS1 |
Canonical SMILES |
CN(C)CCCC1=CC=CS1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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